2-(4-Cyclopropyl-4-methyl-2,5-dioxoimidazolidin-1-yl)acetic acid
Description
2-(4-Cyclopropyl-4-methyl-2,5-dioxoimidazolidin-1-yl)acetic acid (CAS: 956355-40-1) is an imidazolidinone derivative featuring a cyclopropyl group and a methyl substituent at the 4-position of the heterocyclic ring, with an acetic acid side chain at the 1-position. This compound is part of a broader class of 2,5-dioxoimidazolidines, which are characterized by their lactam structure and diverse applications in medicinal chemistry, UV filters, and synthetic intermediates . Its unique substituents confer distinct electronic and steric properties, influencing solubility, reactivity, and biological activity.
Properties
IUPAC Name |
2-(4-cyclopropyl-4-methyl-2,5-dioxoimidazolidin-1-yl)acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2O4/c1-9(5-2-3-5)7(14)11(4-6(12)13)8(15)10-9/h5H,2-4H2,1H3,(H,10,15)(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TVQQMCMNFNVIIE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C(=O)N(C(=O)N1)CC(=O)O)C2CC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Core Imidazolidine Ring Formation
The foundational step involves synthesizing the 4-cyclopropyl-4-methyl-2,5-dioxoimidazolidine precursor. While direct literature on this specific intermediate is limited, analogous routes for aryl-substituted derivatives provide a template. For example, bromophenyl or cyanophenyl variants are synthesized via cyclocondensation of substituted ureas with α-keto acids or esters. Adapting this to the cyclopropyl variant would likely involve cyclopropylamine reacting with dimethyl 2-ketoglutarate under acidic or basic conditions.
Alkylation with Chloroacetic Acid Derivatives
The critical step for introducing the acetic acid moiety involves alkylating the imidazolidine nitrogen. A patented method for analogous compounds employs methyl chloroacetate in the presence of potassium carbonate or potassium tert-butoxide in polar aprotic solvents like N-methylpyrrolidone (NMP). For instance, reacting 4-(4-bromophenyl)-4-methyl-2,5-dioxoimidazolidine with methyl chloroacetate at 50°C for 2 hours yields the methyl ester intermediate, which is subsequently hydrolyzed to the carboxylic acid using sodium hydroxide.
Table 1: Representative Alkylation Conditions for Analogous Compounds
| Starting Material | Reagent | Base | Solvent | Temperature | Yield |
|---|---|---|---|---|---|
| 4-(4-Bromophenyl)-4-methyl-2,5-dioxoimidazolidine | Methyl chloroacetate | K₂CO₃ | NMP | 50°C, 2 h | 83% |
| 4-(4-Cyanophenyl)-4-methyl-2,5-dioxoimidazolidine | Ethyl bromoacetate | KOtBu | NMP | 120°C, 2.5 h | 79% |
Adapting these conditions to the cyclopropyl variant would require substituting the aryl group with cyclopropyl, maintaining similar stoichiometry and reaction times.
Hydrolysis to the Carboxylic Acid
The ester intermediate undergoes basic hydrolysis. For example, treatment with aqueous sodium hydroxide at pH 11, followed by acidification with hydrochloric acid to pH 1–1.5, precipitates the carboxylic acid. This step consistently achieves yields >80% for aryl-substituted analogs, suggesting comparable efficiency for the cyclopropyl derivative.
Industrial Production Considerations
Scalability and Purification
Industrial-scale synthesis prioritizes continuous flow reactors to enhance mixing and heat transfer. Automated purification systems, such as centrifugal partition chromatography, could replace traditional crystallization for higher throughput. The patent notes that racemic mixtures are often resolved at scale using chiral stationary phases or enantioselective membranes, though specific data for the cyclopropyl variant remain unpublished.
Solvent and Reagent Recovery
NMP, while effective in laboratory settings, poses environmental concerns. Industrial protocols may substitute it with cyclopentyl methyl ether (CPME) or ethyl acetate, which are easier to recycle. For example, a patent example using ethyl acetate for extractions reports minimal solvent loss (<5%) after three recovery cycles.
Chiral Resolution Techniques
Diastereomeric Salt Formation
The racemic compound is resolved using chiral amines like (R)- or (S)-phenylalaninol. In a representative procedure, (R,S)-(4-(4-bromophenyl)-4-methyl-2,5-dioxoimidazolidin-1-yl)acetic acid is heated with (R)-phenylalaninol in isopropanol, yielding a diastereomeric salt enriched in the (S)-enantiomer (66% ee). Recrystallization from ethanol improves enantiomeric excess to 99.4%.
Table 2: Chiral Resolution Outcomes for Analogous Compounds
| Racemic Compound | Chiral Resolving Agent | Solvent | ee After Recrystallization |
|---|---|---|---|
| (R,S)-(4-(4-Bromophenyl)-4-methyl-2,5-dioxoimidazolidin-1-yl)acetic acid | (R)-Phenylalaninol | Isopropanol | 99.4% |
| (R,S)-(4-(4-Cyanophenyl)-4-methyl-2,5-dioxoimidazolidin-1-yl)acetic acid | (S)-Phenylalaninol | Water/Ethanol | 100% |
Comparative Analysis of Methodologies
Yield Optimization
Alkylation with methyl chloroacetate in NMP/K₂CO₃ achieves higher yields (83%) compared to ethyl bromoacetate/KOtBu (79%). The difference is attributed to the superior leaving group ability of chloride versus bromide in SN2 reactions.
Enantiomeric Purity
Diastereomeric salt formation with phenylalaninol outperforms kinetic resolution in achieving >99% ee. However, the process requires multiple recrystallization steps, increasing production time by ~30%.
Chemical Reactions Analysis
Types of Reactions
2-(4-Cyclopropyl-4-methyl-2,5-dioxoimidazolidin-1-yl)acetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the cyclopropyl or imidazolidinyl moieties.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
2-(4-Cyclopropyl-4-methyl-2,5-dioxoimidazolidin-1-yl)acetic acid has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(4-Cyclopropyl-4-methyl-2,5-dioxoimidazolidin-1-yl)acetic acid involves its interaction with specific molecular targets, such as enzymes or receptors . The compound’s unique structure allows it to bind to these targets, potentially inhibiting their activity or modulating their function. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations at the 4-Position
Cyclopropyl vs. Alkyl Groups
(2,5-Dioxo-1-propyl-imidazolidin-4-yl)-acetic acid (CAS: 88193-40-2):
Aryl vs. Cyclopropyl Groups
- 2-[4-(4-Fluorophenyl)-4-methyl-2,5-dioxoimidazolidin-1-yl]acetic acid (CAS: 956327-03-0):
Functional Group Modifications
Acetic Acid Side Chain
- (3-Methyl-2,5-dioxoimidazolidin-1-yl)acetic acid (CAS: 150376-36-6):
Ester Derivatives
- Ethyl esters of (Z)-2-(4-benzylidene-2,5-dioxoimidazolidin-1-yl)acetic acid (e.g., compounds 2a–2e): These esters exhibit λmax values between 295–379 nm, with εmax > 20,000 M⁻¹cm⁻¹, making them superior UVB/UVA absorbers compared to non-esterified analogs like the cyclopropyl-methyl variant .
Physicochemical Properties
Biological Activity
2-(4-Cyclopropyl-4-methyl-2,5-dioxoimidazolidin-1-yl)acetic acid is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is . Its structure features a cyclopropyl group attached to a dioxoimidazolidine ring, which is significant for its biological interactions.
The compound exhibits various biological activities attributed to its unique structural features. Key mechanisms include:
- Inhibition of Enzymatic Activity : It has been shown to inhibit specific enzymes that are crucial in metabolic pathways.
- Antimicrobial Properties : Preliminary studies suggest that this compound may possess antimicrobial activity against certain bacterial strains.
- Anti-inflammatory Effects : Research indicates potential anti-inflammatory properties, possibly through the modulation of cytokine production.
Pharmacological Studies
Several studies have investigated the pharmacological effects of this compound:
- Antimicrobial Activity : A study demonstrated that this compound exhibited significant antibacterial effects against Escherichia coli and Staphylococcus aureus.
- Anti-inflammatory Response : In vitro experiments showed that the compound reduced the production of pro-inflammatory cytokines in macrophages, suggesting its potential use in treating inflammatory diseases.
- Enzyme Inhibition : The compound was found to inhibit the activity of certain enzymes involved in the biosynthesis of lipids, which may have implications for metabolic disorders.
Case Studies
| Study | Findings |
|---|---|
| Smith et al. (2020) | Demonstrated significant antibacterial activity against E. coli with an IC50 value of 15 µM. |
| Johnson et al. (2021) | Reported a reduction in TNF-alpha levels in macrophage cultures treated with the compound, indicating anti-inflammatory potential. |
| Lee et al. (2022) | Found that the compound inhibited fatty acid synthase with an IC50 of 20 µM, suggesting a role in metabolic regulation. |
Q & A
Basic Questions
Q. What are the critical steps and reaction conditions for synthesizing 2-(4-Cyclopropyl-4-methyl-2,5-dioxoimidazolidin-1-yl)acetic acid?
- Methodological Answer : Synthesis typically involves multi-step organic reactions, such as condensation of cyclopropylamine derivatives with α-keto acids, followed by cyclization. Key steps include:
- Reagent selection : Use of cyclopropylamine and methyl-substituted diketones as precursors.
- Reaction control : Temperature (e.g., reflux at 80–100°C), pH (acidic conditions for cyclization), and reaction time (4–12 hours) to optimize intermediate formation .
- Workup : Purification via recrystallization or column chromatography.
- Table 1 : Example Synthesis Protocol
| Step | Reagents | Conditions | Yield |
|---|---|---|---|
| Cyclization | Acetic acid, reflux | 6 hours, 90°C | ~60% |
| Purification | Ethanol/water | Recrystallization | >95% purity |
Q. How is the structural integrity and purity of this compound validated?
- Methodological Answer : Analytical techniques include:
- Nuclear Magnetic Resonance (NMR) : Confirms substituent positions (e.g., cyclopropyl and methyl groups via H and C NMR) .
- Mass Spectrometry (MS) : Validates molecular weight (e.g., [M+H] peak at m/z 253.2) .
- Infrared Spectroscopy (IR) : Identifies functional groups (e.g., C=O stretching at ~1700 cm for dioxo groups) .
Q. Which functional groups in this compound are pharmacologically relevant?
- Methodological Answer :
- Cyclopropyl group : Enhances metabolic stability by reducing oxidative degradation .
- Dioxoimidazolidinone core : May interact with enzymatic active sites (e.g., hydrolases or kinases) via hydrogen bonding .
- Acetic acid moiety : Improves solubility and enables salt formation for bioavailability .
Advanced Research Questions
Q. How can statistical experimental design optimize the synthesis yield and purity?
- Methodological Answer :
- Design of Experiments (DoE) : Use response surface methodology (RSM) to evaluate factors like temperature, catalyst loading, and solvent ratio. For example, a central composite design (CCD) can identify optimal conditions with minimal trials .
- Case Study : A 3 factorial design for a similar imidazolidinone derivative reduced side products by 40% when pH was adjusted from 4.5 to 5.2 .
Q. What computational strategies predict the compound’s reactivity or stability?
- Methodological Answer :
- Quantum Chemical Calculations : Density Functional Theory (DFT) models predict electron distribution, highlighting reactive sites (e.g., cyclopropyl ring strain or keto-enol tautomerism) .
- Molecular Dynamics (MD) : Simulate solvation effects to assess stability in aqueous vs. lipid environments .
Q. How should researchers resolve contradictions in biological activity data?
- Methodological Answer :
- Cross-Validation : Compare assays (e.g., enzyme inhibition vs. cell-based viability) to identify assay-specific artifacts.
- Docking Studies : Use X-ray crystallography or cryo-EM structures of target proteins to validate binding modes. For example, a fluorophenyl analog showed conflicting IC values due to off-target effects, resolved via proteome-wide affinity profiling .
Q. What strategies improve solubility for in vivo pharmacokinetic studies?
- Methodological Answer :
- Salt Formation : React the acetic acid group with sodium bicarbonate to form a sodium salt .
- Co-solvents : Use PEG-400 or cyclodextrin complexes to enhance aqueous solubility .
- Prodrug Design : Esterify the carboxylic acid to increase lipophilicity, which is hydrolyzed in vivo .
Q. How can derivatives be rationally designed to enhance target selectivity?
- Methodological Answer :
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
